5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid
Description
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S/c9-7-2-1-6(14-7)4-3-5(8(12)13)11-10-4/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNYNZTTWMRPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid typically involves the cyclization of 5-bromo-2-thiophenecarboxylic acid with hydrazine derivatives. One common method involves the use of a green catalyst such as fly ash: H₂SO₄ under microwave irradiation, which facilitates the solid-phase cyclization of 5-bromo-2-thienyl chalcones and phenyl hydrazine hydrate . This method is efficient, environmentally friendly, and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and conditions. The use of microwave irradiation can be scaled up for industrial applications, ensuring high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
Amide Formation via Nucleophilic Acyl Substitution
The carboxylic acid group undergoes nucleophilic acyl substitution to form amides. This reaction typically involves activating the acid as an acyl chloride or using coupling agents like N,N-dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) as a catalyst .
| Reaction Conditions | Reagents | Yield | Product |
|---|---|---|---|
| Ethanol, reflux, 8–24 h | DCC, DMAP, pyrazole amine | 48–68% | Pyrazole amide derivatives |
| Toluene, reflux, 3 h | Thionyl chloride, toluene | – | Acid chloride intermediate |
Mechanism : The carboxylic acid reacts with an amine (e.g., pyrazole amines) to form an amide bond. For example, 5-bromothiophene-2-carboxylic acid reacts with substituted pyrazole amines in the presence of DCC/DMAP to yield amides such as N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide .
Suzuki-Miyaura Cross-Coupling
The bromine atom on the thiophene ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids. This reaction enables functionalization of the thiophene moiety .
| Reaction Parameters | Reagents | Yield | Product |
|---|---|---|---|
| 1,4-dioxane, 80–90°C, 12 h | Pd(0), K₃PO₄, aryl boronic acid | 66–81% | Arylated thiophene-pyrazole derivatives |
Example : Unprotected pyrazole amides undergo Suzuki coupling with aryl boronic acids (e.g., 4-methylphenyl boronic acid) to yield substituted derivatives. The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation and reductive elimination .
Condensation Reactions
The compound can participate in condensation reactions with diamines or other nucleophiles. For instance, pyrazole-3-carboxylic acid derivatives react with 2,3-diaminopyridine to form heterocycles .
Key Reaction :
5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid reacts with 2,3-diaminopyridine to yield 1H-pyrazole-3-carboxamide or 3H-imidazo[4,5-b]pyridine derivatives, depending on reaction conditions (e.g., solvent, temperature) .
Oxidation and Ring-Opening Reactions
Pyrazole derivatives often undergo oxidation to form carbonyl groups. For example, dihydro-pyrazoles can be oxidized to pyrazoles using potassium persulfate in acetonitrile . While this specific compound’s oxidation has not been directly reported, analogous pyrazole systems show stability under such conditions .
Research Findings and Implications
-
Pharmaceutical Potential : Derivatives of thiophene-pyrazole carboxylic acids are explored for CB1/CB2 receptor interactions, with LogP values and TPSA influencing bioavailability .
-
Reactivity Trends : The bromine atom on the thiophene ring serves as a reactive site for cross-coupling, while the carboxylic acid group enables amide formation .
-
Mechanistic Insights : Condensation reactions with diamines proceed via nucleophilic substitution, forming heterocyclic products .
This compound’s versatility in organic synthesis, coupled with its potential applications in medicinal chemistry, underscores its importance in modern drug discovery efforts.
Scientific Research Applications
Medicinal Chemistry
5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those exhibiting antimicrobial and anticancer properties. Its structure allows for interactions with multiple biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming the induction of cell death mechanisms.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It participates in various chemical reactions, including:
- Suzuki-Miyaura Coupling Reactions : Used to form biaryl compounds.
- Substitution Reactions : The bromine atom can be substituted with other functional groups using organometallic reagents.
The ability to undergo these reactions makes it an essential intermediate for synthesizing more complex heterocyclic compounds.
Materials Science
In materials science, this compound is explored for its potential use in developing organic semiconductors. Its unique electronic properties allow it to be incorporated into advanced materials, enhancing their performance in electronic applications.
The biological activities of this compound are noteworthy:
Antimicrobial Properties
Compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial activity. Studies have shown that certain derivatives can effectively inhibit bacterial growth, making them suitable candidates for further development as antimicrobial agents .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis. This suggests its potential role in cancer therapy development.
Mechanism of Action
The mechanism of action of 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid involves its interaction with various molecular targets. The bromine atom and the heterocyclic rings allow it to bind to specific enzymes or receptors, altering their activity. This can lead to changes in biochemical pathways, making it useful in drug development and other applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives:
Key Differences in Properties
Electronic Effects :
- The bromine atom in the target compound acts as an electron-withdrawing group, increasing electrophilicity and reactivity compared to electron-donating substituents (e.g., methyl or methoxy groups) .
- The furan ring (in 5-(2-furyl)-1H-pyrazole-3-carboxylic acid) introduces resonance effects distinct from the bromothiophene’s inductive effects .
- Biological Activity: Bromothiophene derivatives exhibit notable antibacterial activity due to bromine’s ability to disrupt bacterial membranes or enzymes . Pyrazole-carboxylic acids with nitrophenyl substituents (e.g., 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid) show antiviral activity against HIV (EC₅₀ = 253 µM) .
Physicochemical Properties :
Biological Activity
5-(5-Bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Molecular Formula : CHBrNOS
Molar Mass : 273.11 g/mol
CAS Number : 1038558-41-6
The compound features a bromothiophene ring and a pyrazole core, which contribute to its reactivity and biological properties. The bromine atom enhances its electrophilicity, making it a suitable candidate for various synthetic transformations and biological interactions .
Antimicrobial Properties
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, showing promising antibacterial effects. A study highlighted that certain pyrazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating bacterial infections .
Anticancer Activity
The compound's structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, research has shown that similar pyrazole derivatives can induce apoptosis in human cancer cell lines, highlighting their potential as anticancer agents .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions of 5-bromo-2-thiophenecarboxylic acid with hydrazine derivatives under various conditions, including microwave irradiation for enhanced efficiency and yield. The compound can also serve as an intermediate for synthesizing more complex structures with tailored biological activities.
Case Studies
Several case studies have investigated the biological activity of this compound and its derivatives:
- Antibacterial Activity Study : A series of pyrazole derivatives were synthesized, including this compound. These compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
- Anticancer Activity Evaluation : In vitro studies on human breast cancer cells revealed that the compound could inhibit cell growth by inducing apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of cell death mechanisms .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid, and which steps require meticulous optimization?
- Methodological Answer : The compound is typically synthesized via a three-step sequence (Claisen condensation, cyclization with hydrazine, and hydrolysis).
Claisen Condensation : React 5-bromothiophene-2-carbaldehyde with diethyl oxalate under basic conditions (e.g., LDA) to form a β-ketoester intermediate.
Cyclization : Treat the intermediate with hydrazine hydrate in acidic ethanol to yield the pyrazole ester.
Hydrolysis : Saponify the ester using aqueous NaOH or LiOH to obtain the carboxylic acid.
- Critical Optimization Points :
- Reaction Temperature : Excess heat during Claisen condensation can lead to side products like diketenes.
- Hydrazine Stoichiometry : Overuse may cause over-alkylation; substoichiometric amounts (~1.1 eq) improve yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential after cyclization to isolate the ester intermediate .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring (e.g., singlet for H at C3 due to symmetry) and bromothiophene coupling patterns (e.g., doublets for thiophene protons) .
- HRMS : Verify molecular ion ([M+H]+) and isotopic pattern matching bromine (1:1 ratio for 79Br/81Br) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can low yields in amide coupling reactions during derivative synthesis be mitigated?
- Methodological Answer :
- Coupling Agents : Use HBTU/HOBt or EDC/DMAP systems to activate the carboxylic acid, reducing racemization .
- Protecting Groups : Introduce THP or SEM groups on the pyrazole N1 to prevent side reactions during coupling .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, but controlled water content (<0.1%) prevents hydrolysis .
- Workup Strategies : Extract unreacted amine with dilute HCl, followed by recrystallization (e.g., ethanol/water) to isolate the amide .
Q. What crystallographic challenges arise in determining this compound’s structure, and how can they be resolved?
- Methodological Answer :
- Disorder Issues : The bromothiophene moiety may exhibit rotational disorder. Mitigate by collecting low-temperature (100 K) data and refining occupancy ratios in SHELXL .
- Hydrogen Bonding : Use Olex2 or Mercury to analyze graph-set motifs (e.g., R₂²(8) dimer via carboxylic acid O-H⋯O interactions) and validate packing patterns .
- Twinned Data : For non-merohedral twinning, apply TWINABS or CrysAlisPro to deconvolute overlapping reflections .
Q. How does the carboxylic acid group facilitate coordination chemistry, and what metal complexes are feasible?
- Methodological Answer :
- Coordination Modes : The acid acts as a bidentate ligand (O of COO⁻ and N of pyrazole) for transition metals like Co(II) or Cu(II), forming 1D chains or 3D frameworks .
- Magnetic Properties : For Co(II) complexes, SQUID magnetometry reveals antiferromagnetic coupling (J = −15 cm⁻¹) due to μ₂-O bridging .
- Synthesis : React the acid with metal salts (e.g., Co(NO₃)₂) in MeOH/H₂O (1:1) under reflux, followed by slow evaporation to grow single crystals .
Q. How do substituents on the pyrazole ring influence biological or physicochemical properties?
- Methodological Answer :
- Electron-Withdrawing Groups (Br, NO₂) : Increase acidity (pKa ~3.5 vs. ~4.2 for unsubstituted analogs), enhancing solubility in basic buffers .
- Steric Effects : Bulky groups at N1 (e.g., THP) reduce enzymatic hydrolysis in vitro, improving metabolic stability .
- Bioactivity : 5-Aryl derivatives show IC₅₀ values <10 μM in kinase assays, attributed to π-π stacking with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
